molecular formula C22H23Br2IN4O2S B15154254 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide

3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide

Cat. No.: B15154254
M. Wt: 694.2 g/mol
InChI Key: CYKUXPAQBAHLIT-UHFFFAOYSA-N
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Description

3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is a complex organic compound that features multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of bromine and iodine atoms through halogenation reactions. The piperazine and butanoyl groups are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine and butanoyl groups.

    Reduction: Reduction reactions can target the halogen atoms, potentially converting them to less reactive forms.

    Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where the halogens can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in synthetic organic chemistry.

Biology

In biological research, this compound could be used to study the effects of halogenated benzamides on biological systems. Its structure allows for interactions with various biological targets, potentially leading to new insights in biochemistry and pharmacology.

Medicine

Medically, this compound might be explored for its potential therapeutic properties. The presence of halogen atoms and the piperazine ring suggest it could interact with biological receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The halogen atoms and functional groups can form various types of bonds and interactions, influencing the compound’s biological activity. Pathways involved might include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-4-hydroxyphenylbenzamide
  • 4,4-dibromo-2,2-dinitrobiphenyl
  • 3,5-dibromo-4-methylaniline

Uniqueness

What sets 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide apart is its combination of halogen atoms and functional groups, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C22H23Br2IN4O2S

Molecular Weight

694.2 g/mol

IUPAC Name

3,5-dibromo-N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-iodobenzamide

InChI

InChI=1S/C22H23Br2IN4O2S/c1-2-3-19(30)29-10-8-28(9-11-29)16-6-4-15(5-7-16)26-22(32)27-21(31)17-12-14(23)13-18(24)20(17)25/h4-7,12-13H,2-3,8-11H2,1H3,(H2,26,27,31,32)

InChI Key

CYKUXPAQBAHLIT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C(=CC(=C3)Br)Br)I

Origin of Product

United States

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